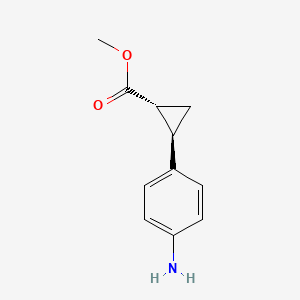
4-Chloro-6-cyclohexyl-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-cyclohexyl-1,3,5-triazin-2-amine is a derivative of 1,3,5-triazine, a class of compounds known for their diverse applications in various fields, including agriculture, medicine, and materials science. This compound is characterized by the presence of a chloro group at the 4-position, a cyclohexyl group at the 6-position, and an amine group at the 2-position of the triazine ring.
作用機序
Target of Action
Triazine derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Triazine compounds typically work by substituting the chlorine atom with a nucleophile, such as an amine or alcohol . This substitution can lead to the formation of new compounds with potential biological activity .
Biochemical Pathways
Triazine derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple pathways .
生化学分析
Biochemical Properties
It is known that triazine derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some triazine derivatives have shown promising activity against Staphylococcus aureus and Escherichia coli . It is possible that 4-Chloro-6-cyclohexyl-1,3,5-triazin-2-amine may have similar effects on these or other types of cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-cyclohexyl-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with cyclohexylamine. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, often in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
化学反応の分析
Types of Reactions
4-Chloro-6-cyclohexyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alcohols.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Hydrolysis: The chloro group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like primary or secondary amines, thiols, or alcohols in the presence of a base (e.g., triethylamine) and an organic solvent (e.g., dichloromethane).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution products: Depending on the nucleophile used, various substituted triazine derivatives can be formed.
Hydrolysis product: 4-Hydroxy-6-cyclohexyl-1,3,5-triazin-2-amine.
科学的研究の応用
4-Chloro-6-cyclohexyl-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials
類似化合物との比較
Similar Compounds
- 4-Chloro-6-methoxy-1,3,5-triazin-2-amine
- 4,6-Dichloro-1,3,5-triazin-2-amine
- 4-Chloro-6-phenyl-1,3,5-triazin-2-amine
Uniqueness
4-Chloro-6-cyclohexyl-1,3,5-triazin-2-amine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties.
特性
IUPAC Name |
4-chloro-6-cyclohexyl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h6H,1-5H2,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLFLQZPZHRLPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NC(=N2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1303967-42-1 |
Source


|
| Record name | 4-chloro-6-cyclohexyl-1,3,5-triazin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylsulfonyl)phenyl)acetate](/img/structure/B2800258.png)
![5-Naphthalen-1-YL-7-trifluoromethyl-pyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B2800261.png)

![N'-[2-(2-methoxyphenyl)ethyl]-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2800267.png)
![1-[2-Methyl-4-(6-methylpyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2800269.png)
![N-(1,3-benzothiazol-2-yl)-2-({3-benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2800270.png)


![N-(3-chloro-4-methylphenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2800273.png)
![N'-(3-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2800274.png)
![4-bromo-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2800275.png)

![1-[(3S,4R)-3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-(1-benzothiophen-3-yl)ethanone;hydrochloride](/img/structure/B2800279.png)
